molecular formula C10H19N B14413874 N,N-Dimethyloct-1-yn-1-amine CAS No. 84108-73-6

N,N-Dimethyloct-1-yn-1-amine

Cat. No.: B14413874
CAS No.: 84108-73-6
M. Wt: 153.26 g/mol
InChI Key: SWVSCYKOWTZKET-UHFFFAOYSA-N
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Description

N,N-Dimethyloct-1-yn-1-amine is a tertiary amine with a unique structure characterized by an alkyne group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyloct-1-yn-1-amine can be synthesized through the reaction of N,N-dimethylamine with an appropriate alkyne precursor. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, in the presence of a catalyst like niobium pentachloride (NbCl5) or zirconocene dichloride (Cp2ZrCl2). The reaction typically proceeds under an inert atmosphere, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyloct-1-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated amines.

Scientific Research Applications

N,N-Dimethyloct-1-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyloct-1-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The nitrogen atom’s lone pair can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyloct-1-yn-1-amine’s uniqueness lies in its alkyne group, which imparts distinct reactivity and potential for diverse chemical transformations. This feature sets it apart from other tertiary amines and makes it valuable in synthetic chemistry and research applications.

Properties

CAS No.

84108-73-6

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N,N-dimethyloct-1-yn-1-amine

InChI

InChI=1S/C10H19N/c1-4-5-6-7-8-9-10-11(2)3/h4-8H2,1-3H3

InChI Key

SWVSCYKOWTZKET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CN(C)C

Origin of Product

United States

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